4,4-Difluoro-2-(iodomethyl)oxolane

Description

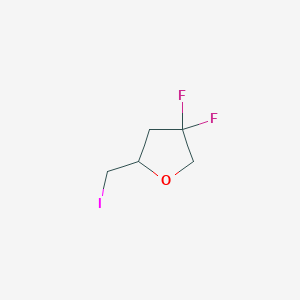

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-2-(iodomethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2IO/c6-5(7)1-4(2-8)9-3-5/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACFIUCWRPZTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC1(F)F)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138271-33-5 | |

| Record name | 4,4-difluoro-2-(iodomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Difluoro 2 Iodomethyl Oxolane

Precursor Derivatization Strategies

The initial stages of synthesizing 4,4-difluoro-2-(iodomethyl)oxolane heavily rely on the strategic modification of precursor molecules. These strategies encompass the use of dioxolane derivatives, the incorporation of difluoro-iodoethyl moieties, and various cyclization and functionalization reactions to build the target molecule.

Approaches via Dioxolane Derivatives and Halogenomethylation Reactions

One synthetic avenue employs 1,3-dioxolane (B20135) derivatives as versatile starting materials. Dioxolanes can be prepared through the acetalization of aldehydes or the ketalization of ketones with ethylene (B1197577) glycol. wikipedia.org A relevant precursor, 2-(chloromethyl)-1,3-dioxolane, can be synthesized by reacting 1,2-dihaloethyl acetate (B1210297) with an aliphatic diol, followed by alkaline hydrolysis to improve the yield and purity of the resulting 2-halomethyl-1,3-cyclic acetal. google.com

The general process for creating such a precursor involves the chlorination of vinyl acetate to produce 1,2-dichloroethyl acetate. This intermediate is then reacted with ethylene glycol to form 2-chloromethyl-1,3-dioxolane (B1265877) along with acyclic ester by-products. google.com The resulting chloromethyl group can subsequently be converted to the desired iodomethyl group through a Finkelstein reaction, where a chloride is exchanged for an iodide.

| Precursor | Reagents | Product | Reaction Type |

| Vinyl Acetate | 1. Cl2, 2. Ethylene Glycol | 2-(Chloromethyl)-1,3-dioxolane | Halogenation, Acetalization |

| 2-(Chloromethyl)-1,3-dioxolane | NaI, Acetone | 2-(Iodomethyl)-1,3-dioxolane | Finkelstein Reaction |

Synthetic Routes Involving 2,2-Difluoro-2-iodoethyl Moieties

Currently, there is limited specific literature detailing the direct synthesis of this compound from precursors containing a 2,2-difluoro-2-iodoethyl moiety. This synthetic approach remains a theoretical possibility that would involve the formation of the oxolane ring from a pre-difluorinated and iodinated acyclic precursor.

Cyclization Reactions for Oxolane Ring Formation with Difluorinated Precursors

The construction of the oxolane (tetrahydrofuran) ring is a critical step that can be achieved through various cyclization strategies. nih.gov One prominent method is the intramolecular Williamson ether synthesis, which involves the cyclization of a haloalcohol. In the context of synthesizing a difluorinated oxolane, this would typically involve a difluorinated haloalcohol precursor.

Another powerful technique is the palladium-catalyzed oxidative cyclization of unsaturated alcohols. nih.gov For instance, a primary alcohol tethered to an unactivated olefin can undergo cyclization in the presence of a palladium(II) catalyst and an oxidant like molecular oxygen. nih.gov This method offers a pathway to form the oxolane ring with high stereoselectivity.

Visible-light-mediated deoxygenative intramolecular cyclization presents a modern approach. organic-chemistry.org In this method, monoallylated 1,2-diols, which can be derived from the chiral pool, are activated and undergo a 5-exo-trig radical cyclization to form the tetrahydrofuran (B95107) ring. organic-chemistry.org

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts |

| Intramolecular Williamson Ether Synthesis | Haloalcohol | Base (e.g., NaH) |

| Palladium-Catalyzed Oxidative Cyclization | Unsaturated Alcohol | Pd(II) catalyst, Oxidant (e.g., O2) |

| Visible-Light-Mediated Deoxygenative Cyclization | Monoallylated 1,2-diol | Photocatalyst, Activating Agent |

Introduction of the Iodomethyl Functionality

The iodomethyl group is typically introduced in the final stages of the synthesis to avoid interference with earlier reactions. If the synthesis starts with a precursor that already contains a hydroxymethyl group at the 2-position of the oxolane ring, this alcohol can be converted to an iodide. A common method is the Appel reaction, which uses triphenylphosphine (B44618) and iodine. Alternatively, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by an iodide ion.

A direct approach to incorporating the iodomethyl group during ring formation is through iodo-alkoxylation or iodo-etherification reactions. This involves the cyclization of an unsaturated alcohol in the presence of an iodine source, such as iodine or N-iodosuccinimide. This reaction proceeds via an iodonium (B1229267) ion intermediate, leading to the formation of the 2-(iodomethyl)oxolane structure.

Fluorination Protocols for Geminal Difluorination

The introduction of the geminal difluoro group at the 4-position of the oxolane ring is a challenging but crucial step that imparts unique properties to the final molecule.

Application of Difluorocarbene Precursors in Oxolane Functionalization

A highly effective method for creating a geminal difluoro-substituted carbon is through the reaction with a difluorocarbene precursor. Difluorocarbene (:CF2) is a reactive intermediate that can be generated from various sources and can react with a ketone to form a gem-difluorinated compound.

For the synthesis of this compound, a plausible precursor would be an oxolan-4-one derivative. This ketone can be subjected to geminal difluorination using reagents that generate difluorocarbene. Common difluorocarbene precursors include trifluoromethyltrimethylsilane (TMSCF3) and sodium chlorodifluoroacetate (ClCF2CO2Na). wikipedia.orgnih.gov The reaction of an oxolan-4-one with a difluorocarbene source would lead to the formation of the desired 4,4-difluorooxolane core. For instance, the use of TMSCF3 has been reported for the synthesis of gem-difluorinated cyclopropanes and cyclopropenes. nih.gov Similarly, Freon-22 has been utilized in the [4+1] annulation of difluorocarbene for the synthesis of gem-difluorinated 2,3-dihydrobenzofurans. researchgate.net

| Difluorocarbene Precursor | Typical Reaction Conditions |

| Trifluoromethyltrimethylsilane (TMSCF3) | Lewis or Brønsted acid catalysis |

| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Thermal decomposition |

| Freon-22 (CHClF2) | Base-induced elimination |

Utilization of Hypervalent Iodine Reagents for Difluorination

The introduction of a gem-difluoro group at the C4 position of the oxolane ring is a key synthetic challenge. Hypervalent iodine reagents have emerged as powerful tools for such transformations, offering mild and selective alternatives to more hazardous fluorinating agents. nih.govbeilstein-journals.org Reagents like (difluoroiodo)arenes can be generated in situ or used directly to effect the difluorination of suitable precursors. nsf.gov

A particularly relevant strategy involves the fluorocyclization of unsaturated alcohols. For instance, Gilmour and co-workers reported the synthesis of fluorinated tetrahydrofurans through an intramolecular halocyclization mediated by a hypervalent iodine species. nih.gov In their work, p-TolIF₂ was generated in situ from p-iodotoluene and Selectfluor. This reagent then activated an alkene, facilitating a cyclization cascade that incorporates fluorine into the newly formed ring. nih.gov A similar approach could be envisioned for synthesizing the 4,4-difluoro-oxolane core, starting from a γ,δ-unsaturated alcohol. The reaction would proceed through activation of the double bond by the hypervalent iodine(III) fluoride (B91410), followed by intramolecular attack by the hydroxyl group and a subsequent fluorination step.

Another approach involves the ring-expansive difluorination of cyclopropyl-containing substrates. A hypervalent iodine(III)-mediated process using a fluoride source like pyridine-HF (Olah's reagent) has been shown to convert alkynylcyclopropanes into difluorinated alkylidenecyclobutanes. researchgate.net This highlights the ability of hypervalent iodine reagents to facilitate complex rearrangements while introducing two fluorine atoms.

The choice of the specific hypervalent iodine reagent and reaction conditions is critical and can influence the reaction's efficiency. Common reagents and their typical applications in fluorination are summarized below.

Table 1: Hypervalent Iodine Reagents in Fluorination Reactions

| Reagent/System | Precursors | Type of Transformation | Reference |

|---|---|---|---|

| PhI(OAc)₂ / Trimethylsilyl Iodide | N-allylamides | Intramolecular Iodocyclization | nsf.gov |

| p-Iodotoluene / Selectfluor | N-allyl carboxamides | Fluorocyclization | nih.gov |

| Iodosylbenzene / BF₃·Et₂O | N-cyclohexenylamides | Fluorocyclization | nsf.gov |

Stereochemical Control in Difluorination and Cyclization Sequences

Achieving stereocontrol during the synthesis of substituted oxolanes is crucial, particularly at the C2 and C5 positions. When a difluorination and cyclization sequence is considered, the stereochemistry of the final product is often dictated by the geometry of the starting material and the mechanism of the cyclization step.

In tandem reactions, such as the oxidative cyclization of 1,5-dienes, the stereochemistry of the diene intermediate directly controls the stereochemical outcome of the resulting 2,5-disubstituted tetrahydrofuran diol. nih.gov Each dioxygenation step is stereospecific with respect to the olefin geometry, and the cyclization itself favors the formation of the cis-2,5-disubstituted product. nih.gov Applying this principle to the synthesis of this compound, a substrate with pre-defined stereocenters or a geometrically defined double bond would be necessary to control the relative stereochemistry of the iodomethyl group at C2.

The stereoselective synthesis of 2,4-disubstituted oxetanes has been achieved from 1,3-diols, where selective activation of one hydroxyl group leads to a cyclization with controlled stereochemistry. acs.org This principle of using substrate control, where the existing stereochemistry of a precursor directs the formation of new stereocenters, is a fundamental strategy. For the target molecule, a chiral pool starting material, such as an appropriately substituted pentenol, could undergo a diastereoselective iodocyclization, where the existing stereocenter directs the formation of the new C-I and C-O bonds.

Alternative Synthetic Pathways and Convergent Syntheses

Beyond the direct fluorocyclization routes, alternative and convergent strategies offer flexibility in constructing the this compound scaffold. These methods often involve forming the oxolane ring first, followed by fluorination, or assembling fluorinated fragments in a convergent manner.

Exploration of Radical Cyclization Approaches

Radical cyclization reactions provide a powerful method for constructing five-membered rings. A plausible approach to the target molecule involves the cyclization of a radical precursor containing the gem-difluoro motif. For example, copper-catalyzed tandem radical cyclization has been used to synthesize difluorinated oxindoles from activated alkenes. nih.gov This process involves the addition of a difluoromethyl radical to an alkene, followed by an intramolecular cyclization. nih.gov

A potential pathway to this compound could start with a difluorinated olefin. An intermolecular radical addition of an iodine-containing species across the double bond, followed by trapping of the resulting radical by a tethered hydroxyl group, would form the desired ring system.

Alternatively, an intramolecular approach could be employed. Hypervalent iodine reagents can be used to generate carbon radicals that participate in cascade cyclizations. acs.org A well-established method for forming iodomethyl-substituted rings is the intramolecular iodo-alkoxylation of unsaturated alcohols. This reaction typically proceeds via an iodonium ion intermediate, but radical pathways can also be accessed under specific conditions, offering a direct route to 2-(iodomethyl)oxolane structures.

Diastereoselective Synthesis Considerations

The diastereoselective synthesis of highly substituted tetrahydrofurans is a well-explored field, and these principles are directly applicable to the synthesis of the target molecule. The relative stereochemistry between the C2 and C5 substituents on an oxolane ring is often established during the ring-forming step.

One powerful strategy is the [3+2] cycloaddition reaction, which can create the tetrahydrofuran core in a single, highly convergent step, often with excellent stereocontrol. doi.org While not directly involving difluorination, this method can be used to create a substituted oxolane precursor that can be fluorinated in a later step.

Another established method involves rearrangements of dioxolane or dioxane precursors. For instance, a stereocontrolled aluminum-mediated rearrangement of vinyl acetals derived from 1,3-dioxan-4-ones can produce substituted tetrahydropyrans, and similar logic can be applied to tetrahydrofuran synthesis. capes.gov.br For the target molecule, a precursor with appropriate functionality at the C4 position (e.g., a ketone) could be synthesized diastereoselectively, followed by a late-stage difluorination.

The key considerations for achieving high diastereoselectivity are summarized in the table below.

Table 2: Strategies for Diastereoselective Oxolane Synthesis

| Method | Key Principle | Typical Outcome | Reference |

|---|---|---|---|

| Oxidative Cyclization | Stereospecific reaction based on alkene geometry. | cis-2,5-disubstitution is generally favored. | nih.gov |

| Substrate-Controlled Cyclization | An existing stereocenter in the acyclic precursor directs the cyclization. | High diastereomeric ratios (dr) depending on the directing group. | acs.org |

| [3+2] Cycloaddition/Annulation | Convergent bond formation with defined transition state geometries. | Highly substituted products with multiple stereocenters set in one step. | doi.org |

Catalytic Systems in Difluoro-Oxolane Construction

The development of catalytic systems is paramount for efficient and sustainable synthesis. For the construction of a difluoro-oxolane, catalysis can be applied to either the cyclization step, the fluorination step, or both.

Catalytic Cyclization: Ruthenium and osmium catalysts are effective for the oxidative cyclization of 1,5-dienes to form tetrahydrofuran diols. nih.gov A tandem metathesis/oxidative cyclization has been developed where a single ruthenium catalyst first performs a cross-metathesis to form a 1,5-diene, and is then converted in situ into an oxidation catalyst to effect the cyclization. nih.gov This offers a highly efficient route from simple olefins.

Catalytic Fluorination: Hypervalent iodine(I/III) catalysis is a key technology for fluorination reactions. beilstein-journals.org These systems typically involve an iodine(I) precatalyst (e.g., an iodoarene) that is oxidized in situ to the active iodine(III) species by a terminal oxidant, which then performs the fluorination. This catalytic turnover avoids the need for stoichiometric and often unstable hypervalent iodine reagents. beilstein-journals.org

Combined Approaches: A Brønsted acid-catalyzed cyclization of α-diazoketones with amides has been shown to produce 2,4-disubstituted oxazoles, demonstrating the utility of acid catalysis in heterocycle formation. nih.gov A similar acid-catalyzed cyclization of a suitably functionalized difluoro-alcohol could be a viable strategy. Furthermore, iron-catalyzed photoredox systems have been used for decarboxylative radical cyclizations to generate chroman-4-ones, showcasing the potential of modern photocatalysis in constructing oxygen-containing heterocycles. acs.org

Reactivity and Transformational Chemistry of 4,4 Difluoro 2 Iodomethyl Oxolane

Reactions Involving the Iodomethyl Group

The carbon-iodine bond in the iodomethyl moiety is the primary site for a variety of chemical transformations, including nucleophilic substitutions, radical reactions, and the formation of organometallic intermediates for coupling reactions.

Nucleophilic Substitution Reactions for Diverse Functional Group Introductions

The iodomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, proceeding readily through an SN2 mechanism. The large size and high polarizability of the iodine atom make it an exceptional leaving group. This allows for the straightforward introduction of a wide array of functional groups by reacting 4,4-Difluoro-2-(iodomethyl)oxolane with various nucleophiles.

These transformations are fundamental for the structural diversification of the molecule, enabling the synthesis of analogs with different physical, chemical, and biological properties. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 pathway.

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Azidomethyl |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Cyanomethyl |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Hydroxymethyl |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Alkoxymethyl |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Alkylthiomethyl |

| Carboxylate (RCOO⁻) | Sodium Acetate (B1210297) (NaOAc) | Acyloxymethyl |

| Amine (R₂NH) | Diethylamine (Et₂NH) | Dialkylaminomethyl |

Radical Reactions and Related Transformations

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon exposure to radical initiators, such as 2,2'-azobisisobutyronitrile (AIBN), or upon photolysis. youtube.com This property allows the iodomethyl group to participate in a range of radical-mediated transformations. nih.gov

One common reaction is the reductive deiodination using a radical mediator like tributyltin hydride (n-Bu₃SnH). In this process, a tributyltin radical abstracts the iodine atom, generating a primary alkyl radical intermediate which is subsequently quenched by a hydrogen atom from another molecule of the hydride.

Furthermore, the generated radical can participate in addition reactions to alkenes and alkynes, forming new carbon-carbon bonds. This type of transformation is a powerful tool for extending the carbon skeleton. The reactivity under radical conditions highlights the synthetic utility of the iodomethyl group beyond simple nucleophilic displacements. cas.cn

| Reaction Type | Reagents | Product |

| Reductive Deiodination | n-Bu₃SnH, AIBN | 4,4-Difluoro-2-methyloxolane |

| Radical Addition to Alkene | H₂C=CHCO₂Et, AIBN | Ethyl 4-(4,4-difluorooxolan-2-yl)butanoate |

Organometallic Coupling Reactions Mediated by the Iodomethyl Moiety

The iodomethyl group is a suitable precursor for various organometallic coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. The primary alkyl iodide can react with active metals like magnesium to form a Grignard reagent, although this can be challenging and require specific activation methods.

More commonly, the iodomethyl moiety participates in transition-metal-catalyzed cross-coupling reactions. For instance, it can be converted into an organozinc or organocopper reagent. Lithium diorganocopper compounds, known as Gilman reagents, react with organohalides to form new carbon-carbon bonds. pressbooks.pub This would allow the coupling of the 4,4-difluorooxolane motif with various alkyl, vinyl, or aryl groups.

Additionally, palladium-catalyzed coupling reactions such as the Suzuki, Stille, or Negishi reactions are theoretically applicable. These reactions would typically involve the coupling of an organoboron, organotin, or organozinc derivative of the fluorinated oxolane with a suitable coupling partner. The Suzuki-Miyaura reaction, for example, is widely used in the pharmaceutical industry for preparing biaryl compounds. pressbooks.pub

Reactivity of the Difluorinated Oxolane Ring

The gem-difluoro group on the oxolane ring imparts significant chemical stability and alters the reactivity of the ether linkage.

Stability and Reactivity Profiles of Gem-Difluorinated Ethers

The introduction of a gem-difluoromethylene group into an organic molecule is known to enhance its metabolic stability. nih.gov The strong carbon-fluorine bond is resistant to enzymatic cleavage. The two fluorine atoms are highly electron-withdrawing, which polarizes the C-F bonds and can influence the reactivity of adjacent functional groups. This electron-withdrawing effect can decrease the basicity of the ether oxygen, making it less prone to protonation.

Gem-difluorinated compounds are characterized by their unique chemical reactivity. nih.govacs.org While the C-F bonds themselves are very strong, the gem-difluoro group can influence the stability of nearby carbocations or radicals. Difluoroalkyl ethers find broad applications in pharmaceuticals and agrochemicals due to their distinctive properties. digitellinc.com

Ring-Opening Reactions and Subsequent Derivatizations

The oxolane (tetrahydrofuran) ring is generally stable under many conditions. However, the presence of the gem-difluoro group can influence its susceptibility to ring-opening reactions. While the ring is less strained than its four-membered oxetane (B1205548) or three-membered oxirane counterparts, cleavage can be induced under specific, often harsh, conditions. nih.govnih.gov

Ring-opening of cyclic ethers is typically promoted by strong Lewis or Brønsted acids. In the case of this compound, protonation of the ether oxygen followed by nucleophilic attack could lead to ring cleavage. The regioselectivity of such an attack would be influenced by both steric and electronic factors imposed by the gem-difluoro and iodomethyl substituents.

Analogous ring-opening reactions have been observed in other fluorinated cyclic systems, such as gem-difluorocyclopropanes, which can be cleaved under radical conditions or with Lewis acids. cas.cnresearchgate.net These reactions often proceed via cleavage of the carbon-carbon bond opposite the fluorinated carbon. researchgate.net While the oxolane ring is more stable, these precedents suggest that under forcing conditions, similar transformations could provide access to linear, difluorinated synthons from this compound.

Functionalization of the Oxolane Framework

The primary iodide in this compound is an excellent leaving group, making it a versatile precursor for the introduction of a wide array of functional groups. Nucleophilic substitution reactions are a cornerstone of its functionalization. Various nucleophiles, including azides, cyanides, and thiolates, can readily displace the iodide to yield a range of substituted oxolane derivatives. These transformations provide access to key intermediates for the synthesis of more complex molecules.

For instance, reaction with sodium azide introduces an azidomethyl group, which can be further elaborated, for example, through reduction to an aminomethyl group or via cycloaddition reactions. Similarly, treatment with potassium cyanide affords the corresponding nitrile, a valuable synthon that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

The oxolane ring itself, while generally stable, can participate in ring-opening reactions under specific conditions, although such transformations are less common and typically require harsh reagents. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of such processes.

Strategic Chemical Manipulations

The unique structural features of this compound lend themselves to more sophisticated chemical strategies, including the design of cascade reactions and the exploration of stereoselective transformations.

Cascade Reactions and Tandem Processes

While specific, documented cascade reactions commencing directly from this compound are not extensively reported in the literature, its derivatives are valuable partners in such processes. For example, after conversion of the iodomethyl group to a more reactive aldehyde or a propargyl ether, the resulting molecule can be engaged in a variety of tandem sequences.

A hypothetical cascade could involve an initial intramolecular cyclization triggered by a radical species generated at the C-2 side chain, followed by a subsequent rearrangement or trapping reaction involving the difluorinated ring. The gem-difluoro group can play a crucial role in directing the stereochemical outcome of these complex transformations.

Stereoselective Transformations

The stereocenter at the C-2 position of the oxolane ring makes this compound a chiral building block. Reactions involving this compound can be designed to proceed with a high degree of stereocontrol, leading to the formation of enantiomerically enriched or diastereomerically pure products.

Nucleophilic substitution reactions at the iodomethyl group can proceed with inversion of configuration under appropriate conditions, allowing for the controlled synthesis of specific stereoisomers. Furthermore, the development of chiral catalysts for reactions involving derivatives of this oxolane can enable asymmetric transformations, expanding its utility in the synthesis of chiral drugs and natural products. The stereochemical outcome of these reactions is often influenced by the steric and electronic properties of both the substrate and the incoming reagent, as well as the reaction conditions employed.

Below is a table summarizing the key transformations and potential applications of this compound and its derivatives.

| Transformation Type | Reagent/Condition | Product Functional Group | Potential Application |

| Nucleophilic Substitution | Sodium Azide | Azidomethyl | Precursor for amines, triazoles |

| Nucleophilic Substitution | Potassium Cyanide | Cyanomethyl | Precursor for carboxylic acids, amines |

| Nucleophilic Substitution | Sodium Thiophenoxide | (Phenylthiomethyl) | Introduction of sulfur-containing moieties |

| Hypothetical Cascade | Radical Initiator/Alkene | Polycyclic Fluorinated Ether | Synthesis of complex heterocyclic systems |

| Stereoselective Reduction | Chiral Reducing Agent | Chiral Alcohol | Synthesis of enantiopure compounds |

Applications of 4,4 Difluoro 2 Iodomethyl Oxolane As a Synthetic Building Block

Construction of Complex Fluorinated Organic Scaffolds

The oxolane (tetrahydrofuran) ring is a common motif in a vast array of natural products and biologically active compounds. chemicalbook.com The introduction of gem-difluoro functionality at the 4-position of this ring system, coupled with a synthetically versatile iodomethyl group at the 2-position, renders 4,4-Difluoro-2-(iodomethyl)oxolane a key precursor for a variety of complex fluorinated organic scaffolds.

One of the most significant applications of this compound lies in its role as a key intermediate in the synthesis of fluorinated nucleoside analogs. Nucleoside analogs are a critical class of therapeutic agents, and the introduction of fluorine at various positions of the sugar moiety can profoundly impact their biological properties. The 2-deoxy-2,2-difluoro-D-ribofuranosyl nucleosides, for instance, are known for their therapeutic potential. google.com The synthesis of these complex molecules often relies on the construction of a suitably functionalized 2,2-difluorinated sugar precursor.

A general synthetic strategy involves the coupling of a fluorinated sugar derivative with a nucleobase. nih.gov In this context, this compound serves as an excellent electrophilic partner. The iodomethyl group can be readily displaced by the nitrogen atom of a heterocyclic base to form the crucial C-N glycosidic bond. The synthesis of 2-deoxy-2,2-difluoro-D-ribose, the core of important nucleosides, has been a subject of extensive research. acs.orgacs.org The methodologies developed for these syntheses highlight the importance of precursors that can introduce the difluorinated sugar moiety efficiently. While specific literature explicitly detailing the use of the iodomethyl variant is not abundant, its chemical reactivity makes it a logical and potent precursor for such syntheses. For example, the synthesis of various 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogues has been reported, demonstrating the utility of difluoromethylated sugar precursors in generating libraries of potential therapeutic agents. nih.gov

| Compound Name | Application/Significance |

| 2-deoxy-2,2-difluoro-D-ribofuranosyl nucleosides | Therapeutic agents in viral and cancerous diseases. google.com |

| 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogues | Investigated for antiviral activity. nih.gov |

| Gemcitabine | A 2'-deoxy-2',2'-difluorocytidine nucleoside analogue. |

While the primary focus of research involving this compound has been in the realm of medicinal chemistry, its potential as a precursor for advanced materials should not be overlooked. Fluorinated polymers and liquid crystals often exhibit unique and desirable properties, such as thermal stability, chemical resistance, and specific optical and electronic characteristics. The tetrahydrofuran (B95107) (THF) backbone itself is a precursor to polymers, and functionalized THF derivatives are used in the synthesis of various polymeric materials. wikipedia.org The presence of the gem-difluoro group in this compound can be expected to impart valuable properties to any resulting polymers. The reactive iodomethyl group provides a convenient handle for polymerization reactions or for grafting onto other polymer backbones. Although specific examples of the use of this compound in materials science are not extensively documented in the current literature, its structural motifs suggest significant potential in this area.

The biological activity of many molecules is highly dependent on their stereochemistry. In the case of nucleoside analogs, the stereochemistry at the anomeric carbon (C1' of the sugar) is crucial for proper recognition by enzymes. Therefore, the enantioselective synthesis of chiral fluorinated compounds is of paramount importance. The synthesis of beta-anomer enriched 2-deoxy-2,2-difluoro-D-ribofuranosyl derivatives highlights the need for stereocontrolled synthetic routes. google.com

An enantiomerically pure form of this compound would be an invaluable starting material for the enantioselective synthesis of chiral fluorinated nucleosides. By starting with a precursor of known absolute configuration, chemists can exert greater control over the stereochemical outcome of the glycosylation reaction, leading to the desired stereoisomer of the final product. The development of stereoselective processes for preparing such intermediates is an active area of research, as it provides access to biologically relevant molecules that would be difficult to obtain through racemic synthesis and subsequent separation. google.commcgill.ca

Role in Methodological Organic Chemistry Development

Beyond its direct application in the synthesis of target molecules, this compound also serves as a valuable tool for the development of new synthetic methods.

The unique combination of functional groups in this compound—a gem-difluorinated ether and an alkyl iodide—makes it an interesting substrate for exploring new reactions in fluorine chemistry. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the adjacent carbons and the oxolane ring itself. The iodomethyl group is a versatile functional handle that can participate in a wide range of transformations, including nucleophilic substitutions, radical reactions, and cross-coupling reactions.

For instance, the synthesis of fluorinated pyrazoles and other heterocyclic systems often involves the use of specialized fluorinating agents and precursors. researchgate.net The reactivity of this compound could be harnessed to develop novel cyclization or annulation strategies, leading to the formation of new and complex fluorinated heterocyclic systems. The study of its reactions could provide valuable insights into the fundamental principles of fluorine chemistry and expand the synthetic chemist's toolbox.

Achieving stereocontrol in the synthesis of heterocyclic systems is a long-standing challenge in organic chemistry. organic-chemistry.org The presence of fluorine atoms can further complicate this challenge by altering the conformational preferences and electronic properties of the molecule. The synthesis of nucleoside analogues from acyclic precursors is one strategy that has been developed to address the stereochemical challenges in forming the glycosidic bond. mcgill.ca

Computational and Mechanistic Investigations of 4,4 Difluoro 2 Iodomethyl Oxolane

Theoretical Studies of Molecular Structure and Conformation

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational preferences of 4,4-Difluoro-2-(iodomethyl)oxolane. These computational approaches allow for the examination of geometric parameters and electronic properties that are often difficult to determine experimentally.

Computational studies on analogous fluorinated systems, such as fluorinated prolines and nucleosides, have shown that the introduction of fluorine can significantly alter the puckering of five-membered rings. In the case of this compound, the gem-difluoro substitution is expected to influence the torsional angles and the preferred envelope or twist conformation of the oxolane ring. This is due to a combination of steric repulsion between the fluorine atoms and other substituents, and electronic effects such as hyperconjugation. For instance, studies on D-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides have shown that despite having one pseudoaxial and one pseudoequatorial fluorine in both North and South conformations, weaker effects like dipole-dipole interactions become decisive in determining the ring's pucker. researchgate.net

The electronic structure is also modified. The electron-withdrawing nature of the fluorine atoms can affect the bond lengths and bond angles of the entire ring system. DFT calculations can provide detailed information on these geometric parameters.

Table 1: Calculated Geometric Parameters of a Model 4,4-Difluorooxolane Ring (Illustrative) This table is illustrative and based on general principles of fluorine substitution, as specific computational data for this compound is not readily available in the searched literature.

| Parameter | Calculated Value (Å or °) | Comparison to Unsubstituted Oxolane |

|---|---|---|

| C4-F Bond Length | ~1.35 | N/A |

| C3-C4-C5 Bond Angle | Slightly smaller than tetrahedral | Deviation from unsubstituted ring |

| Ring Pucker Amplitude | Increased | More pronounced pucker |

The conformational landscape of this compound is complex, involving the puckering of the oxolane ring and the rotation around the C2-C(iodomethyl) bond. The relative orientation of the iodomethyl group with respect to the oxolane ring is critical for its reactivity.

Conformational analysis of similar 2'-substituted nucleosides, such as 2'-fluoro-5-methyl-4'-thioarabinouridine, has demonstrated that the substitution at the 2' position (analogous to the C2 position in the oxolane) significantly influences the ring's conformational preference (e.g., North vs. South pucker). nih.gov In this compound, the bulky and electron-rich iodomethyl group will have preferred orientations to minimize steric hindrance and electrostatic repulsion with the gem-difluoro group and the ring oxygen.

Computational methods can map the potential energy surface for the different conformers, identifying the global minimum and other low-energy conformations. These calculations would typically involve rotating the iodomethyl group and analyzing the corresponding changes in the oxolane ring pucker.

Table 2: Relative Energies of Potential Conformers of this compound (Illustrative) This table is a hypothetical representation of results from a conformational analysis, as specific data for the target molecule is not available in the searched literature.

| Conformer (Ring Pucker/Iodomethyl Orientation) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Envelope (C3-endo) / Gauche | 0.00 | ~60 |

| Twist (T) / Anti | 0.85 | ~25 |

| Envelope (O-endo) / Gauche | 1.50 | ~15 |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms for the synthesis and transformations of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.

The synthesis of this compound likely involves key steps such as the introduction of the gem-difluoro group and a cyclization reaction to form the oxolane ring. Computational modeling can shed light on the feasibility and stereochemical outcome of these steps.

For the difluorination step, various fluorinating agents could be modeled to understand their reactivity and selectivity. The cyclization is a critical step, and computational studies can help to determine whether it proceeds via an ionic or a radical mechanism. Radical cyclizations are a common method for the synthesis of tetrahydrofuran (B95107) derivatives. rsc.orgmit.edu

A key aspect of mechanistic elucidation is the identification and characterization of transition states. DFT calculations are a powerful tool for locating transition state structures and calculating their energies. youtube.comucsb.eduresearchgate.netacs.org This allows for the determination of activation barriers for each step of a proposed reaction mechanism.

By mapping the entire energy profile, from reactants to products via transition states, a comprehensive understanding of the reaction kinetics and thermodynamics can be achieved. For example, in a potential radical cyclization pathway, the energy barriers for the initial radical formation, the cyclization itself, and any subsequent propagation steps can be calculated.

Given the presence of an iodomethyl group, radical-mediated reactions are highly plausible for this compound. The C-I bond is relatively weak and can be homolytically cleaved to generate a primary radical. The investigation of such radical intermediates is a key area of computational study.

Computational studies can model the structure and stability of the radical intermediate formed at the methylene (B1212753) group. Furthermore, potential reaction pathways involving this radical, such as intramolecular cyclization or intermolecular reactions, can be explored. DFT calculations can help to predict the regioselectivity and stereoselectivity of these radical reactions. The study of iodanyl radicals, which are formally I(II) species, has gained recent attention and could be relevant to the chemistry of this compound. nih.gov

Intermolecular Interactions and Reactivity Prediction

Due to the absence of direct experimental or computational studies for this compound in publicly available literature, the following analysis of its intermolecular interactions and reactivity is based on established principles of physical organic chemistry and computational studies of structurally analogous compounds.

Intermolecular Interactions

The molecular structure of this compound suggests the potential for a variety of intermolecular interactions that will govern its physical properties and its binding behavior in different chemical environments.

Halogen Bonding: The iodine atom of the iodomethyl group is a potential halogen bond donor. The electrophilic region on the iodine atom, known as the σ-hole, can interact favorably with nucleophilic sites on other molecules, such as oxygen or nitrogen atoms. This type of interaction could play a significant role in the condensed-phase structure and in its interactions with other molecules.

Dipole-Dipole and van der Waals Interactions: The presence of multiple polar bonds (C-F, C-O, C-I) will result in a significant molecular dipole moment, leading to dipole-dipole interactions. London dispersion forces will also be present and will be influenced by the large and polarizable iodine atom.

Reactivity Prediction

The reactivity of this compound is primarily dictated by the interplay of the electronic effects of the difluorinated oxolane ring and the inherent reactivity of the iodomethyl group.

Reactivity of the 2-(Iodomethyl) Group: The C-I bond is relatively weak and iodine is an excellent leaving group, making the 2-(iodomethyl) group highly susceptible to nucleophilic substitution reactions (SN2). The rate of these reactions will be influenced by the steric hindrance around the reaction center and the electronic nature of the oxolane ring. The electron-withdrawing effect of the difluoro group may have a modest influence on the stability of the transition state of an S_N2 reaction at the adjacent carbon.

Potential for Ring-Opening Reactions: The oxolane (tetrahydrofuran) ring is generally stable. However, studies on related fluorinated oxetanes have shown that the presence of fluorine can direct ring-opening reactions. While the five-membered oxolane ring is less strained than an oxetane (B1205548), the electronic perturbation caused by the gem-difluoro substitution could potentially influence its stability under harsh reaction conditions.

Oxidative Stability: The oxidation of the α-carbons of ethers is a known process. However, the strong electron-withdrawing effect of the fluorine atoms is expected to deactivate the oxolane ring towards oxidative processes, making it more stable to oxidation compared to unsubstituted tetrahydrofuran.

Computational Data

While no specific computational data for this compound is available, a hypothetical set of data from Density Functional Theory (DFT) calculations is presented below to illustrate the expected electronic properties. These values are based on trends observed in similar fluorinated and heterocyclic compounds.

| Calculated Property | Hypothetical Value | Interpretation |

| Dipole Moment | ~ 3.5 D | Indicates a highly polar molecule. |

| HOMO Energy | ~ -9.8 eV | The relatively low HOMO energy suggests a high ionization potential and lower reactivity towards electrophiles. |

| LUMO Energy | ~ -0.5 eV | The relatively low LUMO energy suggests a susceptibility to nucleophilic attack, likely at the carbon of the C-I bond. |

| Mulliken Charge on Ether Oxygen | ~ -0.4 e | The negative charge indicates its role as a potential, albeit weakened, hydrogen bond acceptor. |

| Mulliken Charge on Iodine | ~ +0.1 e | The slightly positive charge on iodine is indicative of its potential as a halogen bond donor. |

This table presents hypothetical data for illustrative purposes and is not based on actual experimental or calculated values for this compound.

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis of Difluorinated Oxolanes

The development of methods for the stereocontrolled synthesis of complex molecules is a central theme in modern organic chemistry. nih.gov For difluorinated oxolanes, achieving high levels of enantioselectivity is crucial for their application in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Future advancements in the asymmetric synthesis of 4,4-Difluoro-2-(iodomethyl)oxolane and related structures are expected to focus on several key areas:

Organocatalysis: The use of small, metal-free organic molecules (organocatalysts) to catalyze enantioselective reactions has emerged as a powerful and sustainable approach. nih.gov Research into bifunctional cinchona alkaloids and other chiral scaffolds for catalyzing the asymmetric synthesis of fluorinated heterocycles is an active area. nih.gov These catalysts can facilitate key bond-forming reactions with high stereocontrol.

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium, palladium, and nickel, are highly effective in a wide range of asymmetric transformations. nih.govrsc.org Future work will likely involve the design of new chiral ligands, such as N-heterocyclic carbenes (NHCs), to improve the efficiency and selectivity of cyclization and functionalization reactions leading to chiral difluorinated oxolanes. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. The application of enzymatic methods, such as kinetic resolution and dynamic kinetic resolution, could provide an environmentally friendly route to enantiopure difluorinated oxolanes. nih.govnih.gov

Flow Chemistry: Integrating asymmetric catalysis with continuous flow systems allows for precise control over reaction parameters, which can enhance selectivity and facilitate scaling up of the synthesis. nih.gov

A summary of emerging asymmetric synthetic strategies is presented below:

| Synthetic Strategy | Catalyst/Methodology Examples | Potential Advantages |

| Organocatalysis | Chiral phosphoric acids, bifunctional cinchona alkaloids nih.gov | Metal-free, environmentally benign, high enantioselectivity nih.gov |

| Transition Metal Catalysis | Chiral Rhodium(II)/Scandium(III) systems, Palladium complexes rsc.org | High turnover numbers, broad substrate scope, precise stereochemical control nih.gov |

| Biocatalysis | Lipases, oxidoreductases | High enantioselectivity, mild reaction conditions, green and sustainable nih.gov |

| Flow Chemistry | Packed-bed reactors with immobilized catalysts | Enhanced safety and efficiency, precise process control, ease of scalability nih.gov |

Development of Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic processes in the chemical industry. chemistryjournals.net For a valuable building block like this compound, establishing sustainable and efficient manufacturing routes is a key objective. Traditional synthetic methods often rely on hazardous reagents and generate significant waste. nih.gov

Future research in this area will prioritize:

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product.

Use of Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. nih.gov This includes heterogeneous catalysts that can be easily recovered and reused.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis and ultrasound to reduce reaction times and energy consumption. nih.govchemistryjournals.net

The development of such green synthetic routes is crucial for minimizing the environmental impact of chemical manufacturing and improving economic feasibility. chemistryjournals.net

Exploration of Novel Reactivity Patterns

The unique structure of this compound, featuring a reactive carbon-iodine bond and the influential gem-difluoromethylene group, presents opportunities for exploring new chemical transformations. The difluoromethylene group acts as a bioisostere of an oxygen atom or carbonyl group and can significantly alter the electronic properties and metabolic stability of a molecule. researchgate.net

Future investigations will likely focus on:

Cross-Coupling Reactions: Expanding the scope of palladium, nickel, or copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the iodomethyl position.

Radical Chemistry: Investigating novel radical-mediated transformations initiated from the C-I bond to access complex molecular architectures.

Ring-Opening and Rearrangement Reactions: Exploring the influence of the gem-difluoro group on the stability and reactivity of the oxolane ring, potentially leading to novel ring-opening or rearrangement pathways.

Electrophilic and Nucleophilic Reactions: Studying how the electron-withdrawing nature of the fluorine atoms modulates the reactivity of the molecule towards electrophiles and nucleophiles.

Uncovering new reactivity patterns will broaden the synthetic toolbox available to chemists and enable the construction of a more diverse range of fluorinated compounds.

Applications in Emerging Fields of Chemical Science

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability. nih.govrsc.org Consequently, fluorinated heterocycles are prevalent in many pharmaceuticals. wiley.com

While medicinal chemistry will remain a primary application area for this compound, future research is expected to explore its utility in other cutting-edge fields:

Agrochemicals: The unique properties of fluorinated compounds are also highly valuable in the design of new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles. wiley.com

Materials Science: The introduction of the difluorinated oxolane motif can be used to create novel polymers, liquid crystals, and other advanced materials with tailored physical and electronic properties. The polarity and stability imparted by the fluorine atoms can be particularly advantageous.

Chemical Biology: As a versatile building block, it can be used to synthesize fluorinated probes to study biological processes. Furthermore, the incorporation of the 18F radioisotope can enable the development of new tracers for Positron Emission Tomography (PET) imaging, a powerful in vivo imaging technique. nih.gov

Antibacterial Agents: Research into fluorinated N-heterocyclic carbene (NHC) complexes of metals like rhodium has shown potential for developing new antibiotics against multidrug-resistant bacteria. mdpi.com The 4,4-difluoro-oxolane moiety could be incorporated into such structures to modulate their activity and pharmacokinetic properties.

The expansion into these emerging areas will further solidify the importance of this compound as a key intermediate in modern chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Difluoro-2-(iodomethyl)oxolane in laboratory settings?

- Methodological Answer : A Reformatsky reaction approach has been demonstrated for structurally related fluorinated lactones, involving zinc-mediated coupling of α-halo esters with ketones . For the target compound, analogous methods could involve iodomethylation of a preformed fluorinated oxolane intermediate. Key steps include:

- Precursor preparation : Synthesis of 4,4-difluorooxolane via cyclization of a diol with a fluorinating agent (e.g., DAST).

- Iodomethylation : Use of iodomethane or iodine with a methylating agent under controlled conditions (e.g., low temperature, inert atmosphere).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substitution patterns (e.g., chemical shifts for iodomethyl protons at δ ~3.5–4.0 ppm and CF2 groups at δ ~-120 to -130 ppm) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C5H6F2IO (calc. ~277.93 g/mol).

- Elemental Analysis : Verify C/F/I ratios within ±0.3% of theoretical values.

- Contradictions : Discrepancies in fluorine chemical shifts may arise from solvent effects or conformational isomerism; use deuterated solvents for consistency .

Q. What safety protocols are critical when handling the iodomethyl group in this compound?

- Risk Mitigation :

- Ventilation : Use fume hoods due to potential iodine vapor release during synthesis or degradation.

- Storage : Store in amber vials under inert gas (Ar/N2) at 2–8°C to prevent photolytic or thermal decomposition .

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact with iodinated intermediates .

Advanced Research Questions

Q. How does the electronic environment of the iodomethyl group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- The C–I bond’s polarizability enables participation in Stille or Suzuki-Miyaura couplings. DFT studies suggest that electron-withdrawing CF2 groups adjacent to the iodomethyl moiety enhance oxidative addition rates to Pd(0) catalysts.

- Experimental Design : Optimize catalyst (e.g., Pd(PPh3)4), base (K2CO3), and solvent (THF/DMF) to minimize β-hydride elimination .

Q. What strategies resolve discrepancies in thermal stability data for fluorinated iodinated heterocycles?

- Methodology :

- TGA/DSC Analysis : Perform under N2 to quantify decomposition onset temperatures. Compare with computational predictions (e.g., bond dissociation energies via Gaussian 16).

- Kinetic Studies : Use isothermal gravimetry to model degradation pathways (zero-order vs. first-order kinetics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.